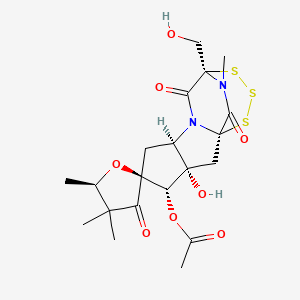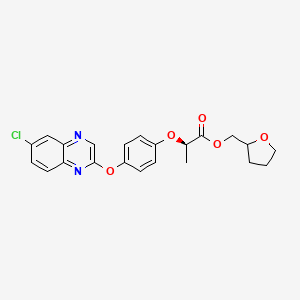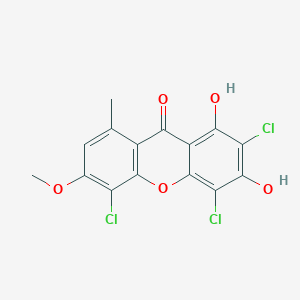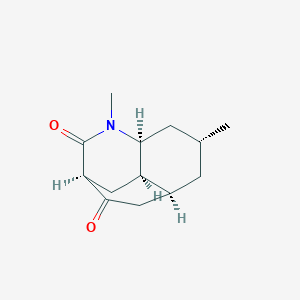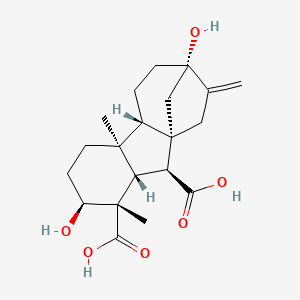
gibberellin A18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A18 is a C20-gibberellin, initially identified in Lupinus luteus, that is gibberellin A12 in which extra hydroxy substituents are present at the 2beta- and 7alpha-positions. It has a role as a plant metabolite. It is a C20-gibberellin and a dicarboxylic acid. It derives from a gibberellin A12.
Aplicaciones Científicas De Investigación
Biosynthesis Pathways : Gibberellins (GAs), including Gibberellin A18, are synthesized through two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. Research on Arabidopsis seedlings has shown that both pathways contribute to the biosynthesis of GAs, with the MEP pathway predominantly synthesizing GAs (Kasahara et al., 2002).
Role in Plant Development : Gibberellins, including this compound, play a crucial role in plant growth and development. They regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional regulators. This process is mediated by binding to a nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) (Murase et al., 2008).
Effect on Fruits and Seeds : In the context of Pisum sativum (pea) development, Gibberellins A1, A8, A20, and A29, which likely include this compound, have been identified in pods and seeds. These gibberellins play a role in pod growth and seed development (García-Martínez et al., 2004).
Impact on Plant Growth Patterns : Gibberellins, including A18, affect plant growth patterns like shoot elongation, leaf growth, and breaking various forms of dormancy. They have a distinct mode of action compared to other plant hormones like auxins (Brian, 1959).
GA Receptors and Signaling : GID1, a soluble receptor for gibberellins, including this compound, plays a significant role in GA signaling. This receptor binds to biologically active GAs and mediates their signaling pathways, which are crucial for many developmental processes in plants (Ueguchi-Tanaka et al., 2005).
Comparative Bioassays : Various gibberellins, including A18, have been compared in several plant bioassays to understand their specific activities and species-specific responses (Crozier et al., 1970).
Metabolism Regulation : The metabolism of gibberellins, including A18, is tightly regulated by developmental, hormonal, and environmental signals. This regulation is key to their role as growth regulators in plants (Yamaguchi, 2008).
Control of GA Levels : Research on peas has shown that light exposure can significantly reduce levels of Gibberellin A1, which might be indicative of similar responses in this compound, affecting plant growth and development (Reid et al., 2002).
Localization and Transport : The movement and localization of gibberellins in plants, including A18, are crucial for their role in regulating growth and development. Research is ongoing to understand how these hormones are transported and where they accumulate in plants (Binenbaum et al., 2018).
Agronomic Applications : Manipulating gibberellin levels, including A18, through genetic alteration or exogenous application, is a strategy for optimizing plant growth and yields in agriculture (Gao & Chu, 2020).
Propiedades
Fórmula molecular |
C20H28O6 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1S,2S,3S,4S,5S,8S,9S,12S)-5,12-dihydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O6/c1-10-8-19-9-20(10,26)7-4-11(19)17(2)6-5-12(21)18(3,16(24)25)14(17)13(19)15(22)23/h11-14,21,26H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12-,13+,14-,17-,18+,19-,20-/m0/s1 |
Clave InChI |
GPOAVBQIYNXVEA-JOJUGDBLSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
SMILES canónico |
CC12CCC(C(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)(C)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



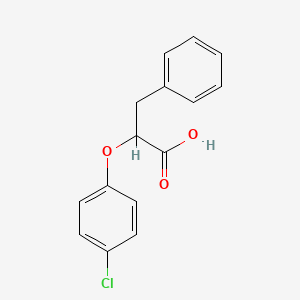
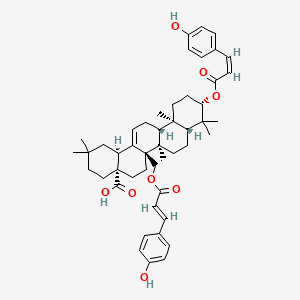

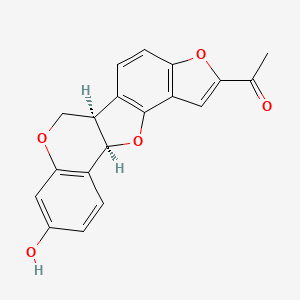
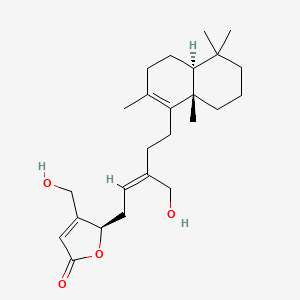


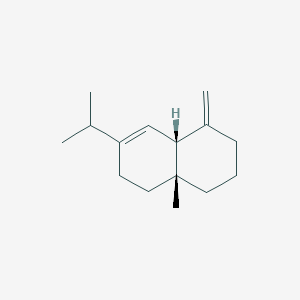
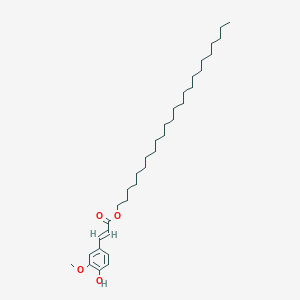
![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/structure/B1254298.png)
